molecular formula C12H16BClO3 B1429046 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1377503-12-2

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B1429046
CAS No.: 1377503-12-2
M. Wt: 254.52 g/mol
InChI Key: ABVROALGWBBEGX-UHFFFAOYSA-N
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Description

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic compound that features a phenol group substituted with a chloro group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 5-chloro-2-hydroxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Research indicates that compounds similar to 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can act as effective anticancer agents. The boron-containing moiety has been shown to enhance the selectivity and efficacy of drugs targeting cancer cells. For instance, studies have demonstrated that phenolic compounds with boron can inhibit tumor growth by interfering with cancer cell metabolism and proliferation pathways .

Antibacterial Properties
The compound's structure suggests potential antibacterial activity. Preliminary studies indicate that phenolic compounds can disrupt bacterial cell membranes and inhibit essential metabolic processes. This makes this compound a candidate for further exploration in developing new antibacterial agents .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing advanced polymeric materials. Its boron-containing structure can enhance the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. Research has shown that such modifications can lead to materials with improved performance in various applications including coatings and composites .

Nanotechnology
The unique properties of this compound make it suitable for nanotechnology applications. Its ability to form stable complexes with metals allows it to be used in the synthesis of metal nanoparticles. These nanoparticles have applications in catalysis and sensing technologies .

Organic Synthesis

Cross-Coupling Reactions
This compound is particularly valuable in organic synthesis due to its role in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the boron moiety facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Functional Group Transformations
The hydroxyl group in this compound allows for various functional group transformations. It can serve as a versatile intermediate in the synthesis of more complex structures by undergoing reactions such as oxidation and acylation .

Summary Table of Applications

Application Area Specific Uses
Medicinal ChemistryAnticancer agents; Antibacterial properties
Materials SciencePolymer chemistry; Nanotechnology
Organic SynthesisCross-coupling reactions; Functional group transformations

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the boronate ester can participate in reversible covalent interactions with diols and other nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its combination of a chloro-substituted phenol and a boronate ester. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Biological Activity

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound with significant potential in medicinal chemistry. Its unique structure combines a chloro-substituted phenolic moiety with a boron-containing dioxaborolane group, which may confer distinctive biological properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₆BClO₃
  • Molecular Weight : 254.52 g/mol
  • CAS Number : 1377503-12-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications. Key findings include:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, studies indicate that similar compounds with dioxaborolane moieties exhibit selective cytotoxicity against cancer cell lines while sparing normal cells .
    • Case Study : In vitro tests demonstrated that derivatives of this compound could inhibit cell growth in MDA-MB-231 (triple-negative breast cancer) cell lines with an IC₅₀ value indicating effective potency .
  • Antiviral Properties :
    • Research indicates that related dioxaborolane compounds are being investigated for their antiviral properties. For example, they have been evaluated for efficacy against influenza viruses and other viral infections .
    • Case Study : A derivative demonstrated significant antiviral activity in mouse models infected with influenza A virus, leading to a reduction in viral load and improved survival rates .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, it has been suggested that similar compounds can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the boron atom's ability to form stable complexes with biomolecules plays a crucial role in its activity.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ Value (µM)Reference
Compound AAnticancer0.126
Compound BAntiviralNot specified
Compound CMMP InhibitionNot specified

Safety and Toxicity

Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies suggest that related compounds exhibit low toxicity levels in animal models at high doses (up to 2000 mg/kg) . However, comprehensive toxicity studies specific to this compound are necessary to confirm these findings.

Properties

IUPAC Name

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVROALGWBBEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1377503-12-2
Record name 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (4-chloro-2-hydroxyphenyl)boronic acid (Preparation 15, 200 mg, 1.16 mmol) in dichloromethane (15 mL) was added pinacol (274 mg, 2.32 mmol) and the resulting solution was stirred at room temperature for 18 hours. The reaction mixture was washed with water (10 mL), dried over Na2SO4 and concentrated in vacuo to give the title compound as a pale yellow solid, 280 mg, in a 95% yield.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
274 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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